N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide
CAS No.: 688792-52-1
Cat. No.: VC6780774
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688792-52-1 |
|---|---|
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 379.44 |
| IUPAC Name | N-(2-acetamidoethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C19H17N5O2S/c1-11(25)20-8-9-21-18(26)12-6-7-13-15(10-12)23-19(27)24-16-5-3-2-4-14(16)22-17(13)24/h2-7,10H,8-9H2,1H3,(H,20,25)(H,21,26)(H,23,27) |
| Standard InChI Key | LLZFSWMTSNLUPA-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCNC(=O)C1=CC2=C(C=C1)C3=NC4=CC=CC=C4N3C(=S)N2 |
Introduction
The compound N-[2-({9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-5-yl}formamido)ethyl]acetamide is a complex organic molecule featuring a unique tetracyclic structure with nitrogen and sulfur atoms. This compound belongs to the class of heterocyclic compounds, specifically carboxamides, due to the presence of a carboxamide functional group (-C(=O)NH2). The synthesis and properties of similar compounds often involve multi-step organic reactions and advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural confirmation.
Synthesis and Analytical Techniques
The synthesis of compounds with similar structures typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR spectroscopy and MS are often employed to confirm the structure and composition of synthesized compounds.
Biological and Medicinal Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume